AT6
Overview
Description
AT6 is a proteolysis-targeting chimera (PROTAC) compound known for its high selectivity in degrading bromodomain-containing protein 4 (BRD4). It is an analog of PROTAC AT1, which connects ligands for von Hippel-Lindau and BRD4, making it a highly selective bromodomain degrader .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT6 involves the connection of ligands for von Hippel-Lindau and BRD4. The process typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Coupling Reaction: These ligands are then coupled using a suitable coupling agent under controlled conditions to form the PROTAC molecule
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:
Batch Synthesis: Large batches of the ligands are synthesized and purified.
Automated Coupling: Automated systems are used to couple the ligands efficiently.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
AT6 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.
Reduction: Reduction reactions can occur at the nitrogen atoms in the molecule.
Substitution: Substitution reactions can take place at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
AT6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of BRD4 in cellular processes.
Medicine: Potential therapeutic agent for diseases involving BRD4, such as cancer.
Industry: Used in the development of new PROTAC-based therapies
Mechanism of Action
AT6 exerts its effects by recruiting BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This process involves the formation of a ternary complex between this compound, BRD4, and the E3 ligase, which facilitates the selective degradation of BRD4 .
Comparison with Similar Compounds
Similar Compounds
PROTAC AT1: An analog of AT6 with similar BRD4 degrading properties.
ARV-825: Another PROTAC targeting BRD4 with a different ligand structure.
dBET1: A PROTAC that also targets BRD4 but with a different mechanism of action .
Uniqueness
This compound is unique due to its high selectivity and efficiency in degrading BRD4, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEIHPCVOJGWHG-TZPPCSJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098836-50-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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